(Z)-2-propylpent-2-enoic acid

描述

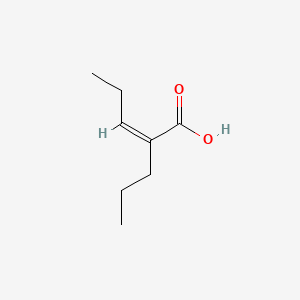

(Z)-2-Propylpent-2-enoic acid (IUPAC name: (2Z)-2-propylpent-2-enoic acid) is an α,β-unsaturated carboxylic acid with the molecular formula C₈H₁₄O₂ and an average molecular mass of 142.198 g/mol . It is characterized by a pent-2-enoic acid backbone substituted with a propyl group at the second carbon, with the Z-configuration at the double bond (Figure 1). This compound is also known by synonyms such as 2-ENEVALPROIC ACID, 2-n-propyl-(Z)-2-pentenoic acid, and ChemSpider ID 10437242 . Its structural features, including the conjugated double bond and branched alkyl chain, influence its physicochemical properties, such as acidity, solubility, and reactivity.

Structure

3D Structure

属性

CAS 编号 |

33786-47-9; 60218-41-9 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.198 |

IUPAC 名称 |

(Z)-2-propylpent-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5- |

InChI 键 |

ZKNJEOBYOLUGKJ-ALCCZGGFSA-N |

SMILES |

CCCC(=CCC)C(=O)O |

溶解度 |

not available |

产品来源 |

United States |

化学反应分析

Oxidation Reactions

(Z)-2-propylpent-2-enoic acid undergoes oxidation at its α,β-unsaturated double bond. Key findings include:

Formation of Ketones and Carboxylic Acids

The compound can be oxidized using strong oxidizing agents (e.g., KMnO₄ or CrO₃) to yield ketones or carboxylic acids depending on reaction conditions:

- Ketone formation : Controlled oxidation preserves the carbon skeleton while introducing a ketone group at the β-position.

- Carboxylic acid derivatives : Prolonged oxidation cleaves the double bond, producing shorter-chain carboxylic acids.

Table 1: Oxidation Pathways

| Reaction Type | Conditions | Product | Citation |

|---|---|---|---|

| Partial oxidation | KMnO₄ (acidic) | 3-Keto-2-propylpentanoic acid | |

| Complete oxidation | CrO₃ (H₂SO₄) | Propionic acid derivatives |

Cytochrome P450-Catalyzed Dehydrogenation

This compound participates in enzymatic dehydrogenation via cytochrome P450 (CYP) isoforms, a critical metabolic pathway observed in valproic acid (VPA) analogs :

Mechanistic Insights

- Radical intermediate formation : CYP enzymes abstract hydrogen from the allylic position (C₄), generating a carbon-centered radical .

- Diene formation : Subsequent dehydrogenation produces conjugated dienes (e.g., 2-propylpent-2,4-dienoic acid), implicated in hepatotoxicity .

Table 2: P450-Mediated Reactions

| Enzyme | Reaction | Product | Role in Toxicity | Citation |

|---|---|---|---|---|

| CYP2C9 | Terminal desaturation | 2-Propylpent-4-enoic acid | Inhibits β-oxidation | |

| CYP3A4 | Conjugated dehydrogenation | 2,4-Dienoic acid | Forms reactive electrophiles |

β-Oxidation Pathway

In hepatic mitochondria, this compound undergoes β-oxidation, producing:

- E-2-propylpent-2-enoic acid : A metabolite with anticonvulsant activity .

- Shorter-chain acyl-CoA derivatives : Further processed in the Krebs cycle .

Glucuronidation

The carboxylic acid group undergoes conjugation with glucuronic acid, enhancing water solubility for renal excretion .

Key Metabolic Studies:

- Isotope labeling : Demonstrated stereoselective hydrogen abstraction at C₄ during dehydrogenation .

- Enzyme specificity : CYP2A6 and CYP2B6 show higher catalytic efficiency for desaturation compared to hydroxylation .

Esterification

The acid readily forms esters (e.g., methyl or ethyl esters) under standard conditions (H₂SO₄, alcohol), used in prodrug development .

Michael Addition

The α,β-unsaturated system acts as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols) to form adducts.

Stability and Rearrangements

- Thermal isomerization : Heating induces Z→E isomerization, altering biological activity .

- Acid-catalyzed hydration : Forms 3-hydroxy-2-propylpentanoic acid in aqueous acidic media .

Research Implications

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares (Z)-2-propylpent-2-enoic acid with its isomers and analogous unsaturated carboxylic acids, focusing on structural, electronic, and functional differences.

(Z)- vs. (E)-2-Propylpent-2-enoic Acid

The Z/E isomerism significantly impacts molecular geometry and intermolecular interactions. The Z-isomer’s propyl group and carboxylic acid moiety lie on the same side of the double bond, creating steric hindrance and reducing planarity compared to the E-isomer. This steric strain may:

- Lower thermal stability due to reduced resonance stabilization.

- Increase acidity (lower pKa) due to destabilization of the deprotonated conjugate base.

Comparison with Valproic Acid Derivatives

Valproic acid (2-propylpentanoic acid) shares a similar branched alkyl chain but lacks the double bond. Key differences include:

| Property | This compound | Valproic Acid |

|---|---|---|

| Structure | α,β-unsaturated acid | Saturated acid |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₆O₂ |

| Acidity (pKa) | ~4.5–5.0 (estimated) | 4.6–4.8 (measured) |

| Bioactivity | Potential anticonvulsant* | Established antiepileptic |

The double bond in this compound enhances electrophilicity, making it more reactive in Michael addition reactions compared to valproic acid. However, this may also reduce metabolic stability .

Comparison with Other α,β-Unsaturated Acids

- Trans-2-Pentenoic Acid: Lacks the propyl substituent, leading to lower lipophilicity (logP ~1.2 vs. ~2.5 for this compound).

- 3-Propylpent-2-enoic Acid: Positional isomerism shifts the double bond, altering conjugation and acidity (predicted pKa ~4.8–5.2).

Research Findings and Data Gaps

While this compound has been cataloged in chemical databases, comparative experimental studies with analogs are sparse. Key unresolved questions include:

- Solubility and LogP : Experimental measurements are needed to validate computational predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。